2-(4-Methylphenyl)-2-oxoethyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 3-(4-chlorobenzamido)benzoate is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 4-methylphenyl group, an oxoethyl group, and a 4-chlorobenzamido group attached to a benzoate structure. Benzamide derivatives are known for their diverse applications in medicinal chemistry, particularly as anticonvulsant agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-(4-chlorobenzamido)benzoate typically involves the reaction of 4-methylbenzoyl chloride with 3-(4-chlorobenzamido)benzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 3-(4-chlorobenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 3-(4-chlorobenzamido)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its anticonvulsant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3-(4-chlorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or modulate neurotransmitter receptors to exert anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorobenzamido)benzoate
- 2-Chloro-N-(4-methylphenyl)benzamide
- 4-Chloro-N-(2,6-dimethylphenyl)benzamide
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 3-(4-chlorobenzamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both 4-methylphenyl and 4-chlorobenzamido groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C23H18ClNO4 |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H18ClNO4/c1-15-5-7-16(8-6-15)21(26)14-29-23(28)18-3-2-4-20(13-18)25-22(27)17-9-11-19(24)12-10-17/h2-13H,14H2,1H3,(H,25,27) |
InChI Key |
NCKAGOMPSOHPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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